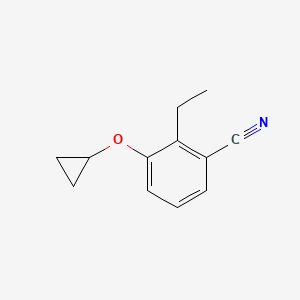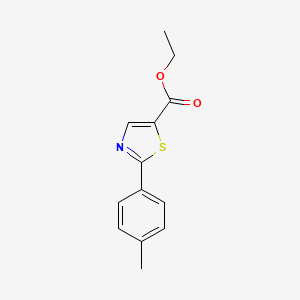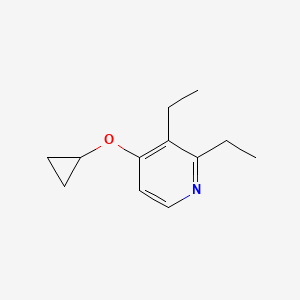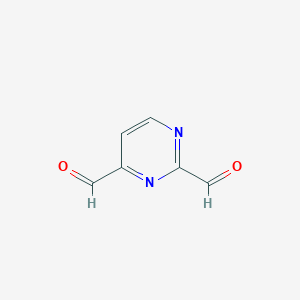
2-(Chloromethyl)-5-hydroxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-hydroxyisonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes It features a chloromethyl group and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-hydroxyisonicotinaldehyde typically involves the chloromethylation of 5-hydroxyisonicotinaldehyde. One common method includes the reaction of 5-hydroxyisonicotinaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-(Chloromethyl)-5-hydroxyisonicotinalcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: 2-(Formyl)-5-hydroxyisonicotinaldehyde or 2-(Carboxy)-5-hydroxyisonicotinaldehyde.
Reduction: 2-(Chloromethyl)-5-hydroxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethyl)-5-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aldehyde dehydrogenases.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-hydroxyisonicotinaldehyde involves its interaction with biological molecules through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chloromethyl group can also participate in alkylation reactions, modifying the structure and function of biomolecules.
Comparison with Similar Compounds
- 2-(Chloromethyl)-4-hydroxyisonicotinaldehyde
- 2-(Chloromethyl)-5-hydroxybenzaldehyde
- 2-(Chloromethyl)-3-hydroxyisonicotinaldehyde
Comparison: 2-(Chloromethyl)-5-hydroxyisonicotinaldehyde is unique due to the specific positioning of the chloromethyl and hydroxyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-(chloromethyl)-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-2-6-1-5(4-10)7(11)3-9-6/h1,3-4,11H,2H2 |
InChI Key |
ILTNTVKXFRKUER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1C=O)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)




